2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride
Description
Properties
IUPAC Name |
2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)5-8-3-4-11-6-9(8)7-1-2-7;/h7-9,11H,1-6H2,(H,12,13);1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVYMWGHYJYIRA-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCC2CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CC(=O)O)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride typically involves the cyclization of appropriate precursors to form the piperidine ring, followed by the introduction of the cyclopropyl group and the acetic acid moiety. Common synthetic routes include:
Cyclization Reactions: Using cyclization agents to form the piperidine ring.
Introduction of Cyclopropyl Group: Utilizing cyclopropylation reactions.
Acetic Acid Moiety Addition: Employing acylation reactions to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural features and available physicochemical data for the target compound and its analogs:
Key Observations:
Core Structure : The target compound and analogs share a piperidine backbone but differ in substituents. The cyclopropyl group in the target and 2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide enhances steric hindrance and stability compared to methyl or phenyl groups.
Functional Groups :
- The acetic acid group in the target compound and 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride offers carboxylate reactivity for salt formation or conjugation.
- Ester (Ethyl 2-(3-methylpiperidin-4-yl)acetate ) and amide (N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide ) derivatives may exhibit altered pharmacokinetics (e.g., enhanced lipophilicity or delayed hydrolysis).
Molecular Weight : The target compound (~235 Da) is lighter than phenyl-substituted analogs (~261 Da) but heavier than imidazole derivatives (~163 Da), influencing membrane permeability.
Research and Application Insights
Target Compound:
- Role : Primarily used as a chiral building block in drug discovery due to its stereospecificity and modular design .
- Advantages : The cyclopropyl group may reduce metabolic degradation compared to linear alkyl chains.
Analogs:
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride : The ether and amide groups make it suitable for prodrug strategies or enhancing bioavailability.
2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride : The chloro-acetamide moiety may serve as a reactive handle for further derivatization.
Q & A
Basic Research Question
- NMR Spectroscopy : - and -NMR verify stereochemistry and proton environments (e.g., cyclopropyl and piperidine protons) .
- HPLC-MS : Quantifies purity (>98%) and detects stereoisomeric impurities using chiral columns .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Advanced Research Question
- Dynamic Kinetic Resolution : Combines chiral catalysts (e.g., Ru-based) with reversible intermediates to maximize ee .
- Crystallization-Induced Diastereomer Transformation : Uses diastereomeric salts (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
- Flow Chemistry : Enhances reproducibility by controlling reaction parameters (e.g., temperature, residence time) .
Data Contradiction Note : Yields vary between 40–75% across methods due to competing side reactions (e.g., cyclopropane ring opening). Optimization requires balancing temperature (≤0°C) and catalyst loading (5–10 mol%) .
How can researchers resolve contradictions in binding affinity data across different studies involving this compound?
Advanced Research Question
Discrepancies often arise from:
- Assay Conditions : pH (7.4 vs. 6.8) alters protonation states of amine groups, affecting receptor binding .
- Receptor Isoforms : Selectivity for GPCR subtypes (e.g., αA vs. αB adrenergic receptors) may explain divergent IC values .
- Solvent Effects : DMSO >1% reduces binding by destabilizing hydrophobic interactions .
Q. Methodological Solution :
- Standardize assays using recombinant receptor isoforms and low-DMSO buffers.
- Validate data with orthogonal techniques (e.g., SPR vs. radioligand binding) .
What in silico methods are recommended to predict biological interactions, and how do they compare with experimental data?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., serotonin transporters) with RMSD <2.0 Å accuracy .
- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends .
- Docking Studies (AutoDock Vina) : Identify key residues (e.g., Asp113 in GPCRs) for hydrogen bonding .
Q. Validation Example :
| Computational Model | Experimental IC (nM) | Predicted IC (nM) | Error (%) |
|---|---|---|---|
| MD + MM/PBSA | 12.3 | 14.1 | 14.6 |
| QSAR | 12.3 | 10.8 | 12.2 |
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .
Note : The compound’s hydrochloride form increases hygroscopicity, requiring desiccated storage .
How does structural modification of the cyclopropyl group impact pharmacological activity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., -CF): Reduce metabolic stability but increase affinity for hydrophobic binding pockets .
- Ring Expansion (e.g., cyclobutane): Alters conformational flexibility, reducing off-target effects on dopamine receptors .
Q. SAR Table :
| Derivative | Target Receptor | IC (nM) | Selectivity Ratio (vs. off-target) |
|---|---|---|---|
| Cyclopropyl (parent) | Serotonin 5-HT | 15.2 | 12:1 (vs. α-adrenergic) |
| Cyclobutyl Analog | Serotonin 5-HT | 28.7 | 45:1 |
What are the limitations of current biological activity assays for this compound?
Advanced Research Question
- Cell-Based vs. Cell-Free Assays : Cell membranes in intact cells reduce compound accessibility, inflating IC values by 3–5 fold .
- Fluorescent Probes : Autofluorescence of the cyclopropyl group interferes with readouts in FLIPR assays .
Mitigation Strategy : Use radioactive ligands (e.g., -ligands) for high-sensitivity detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
